molecular formula C19H23N7O B2997859 2-(4-(4-(p-Tolylamino)pteridin-2-yl)piperazin-1-yl)ethanol CAS No. 946296-94-2

2-(4-(4-(p-Tolylamino)pteridin-2-yl)piperazin-1-yl)ethanol

Número de catálogo: B2997859
Número CAS: 946296-94-2
Peso molecular: 365.441
Clave InChI: RVKPUPHSBHIWRW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 2-(4-(4-(p-Tolylamino)pteridin-2-yl)piperazin-1-yl)ethanol is a piperazine derivative featuring a pteridin-2-yl core substituted with a p-tolylamino group and a piperazine-ethanol side chain. The ethanol moiety likely enhances solubility, while the pteridin core may confer unique electronic or steric effects compared to simpler aromatic systems .

Propiedades

IUPAC Name

2-[4-[4-(4-methylanilino)pteridin-2-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O/c1-14-2-4-15(5-3-14)22-18-16-17(21-7-6-20-16)23-19(24-18)26-10-8-25(9-11-26)12-13-27/h2-7,27H,8-13H2,1H3,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKPUPHSBHIWRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-(4-(4-(p-Tolylamino)pteridin-2-yl)piperazin-1-yl)ethanol is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the synthesis, molecular docking studies, and biological evaluations of this compound, drawing insights from various research studies.

Synthesis and Structural Characteristics

The synthesis of 2-(4-(4-(p-Tolylamino)pteridin-2-yl)piperazin-1-yl)ethanol typically involves multi-step organic reactions, where p-toluidine is reacted with pteridin derivatives to form the core structure. The final product is characterized by its unique piperazine and ethanol moieties, which are crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds structurally related to 2-(4-(4-(p-Tolylamino)pteridin-2-yl)piperazin-1-yl)ethanol exhibit significant anticancer properties. For instance, a study highlighted the synthesis of piperazine derivatives that showed promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 1: Anticancer Activity of Related Piperazine Derivatives

Compound NameIC50 (µM)Mechanism of Action
Compound A15.3Apoptosis induction
Compound B22.7Cell cycle arrest
2-(4-(4-(p-Tolylamino)pteridin-2-yl)piperazin-1-yl)ethanolTBDTBD

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological effects. Studies suggest that derivatives containing piperazine structures can act as potential anxiolytics or antidepressants by modulating neurotransmitter systems, particularly serotonin and dopamine pathways .

Table 2: Neuropharmacological Effects of Piperazine Derivatives

Compound NameEffectReference
Compound CAnxiolytic
Compound DAntidepressant
2-(4-(4-(p-Tolylamino)pteridin-2-yl)piperazin-1-yl)ethanolTBDTBD

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity and interaction modes of 2-(4-(4-(p-Tolylamino)pteridin-2-yl)piperazin-1-yl)ethanol with various biological targets. These studies indicate that the compound exhibits strong binding interactions with key enzymes involved in cancer metabolism and neurotransmitter regulation .

Figure 1: Docking Interaction of 2-(4-(4-(p-Tolylamino)pteridin-2-yl)piperazin-1-yl)ethanol with Target Enzyme

Molecular Docking

Case Studies

Several case studies have reported on the efficacy of similar compounds in clinical settings. For example, a clinical trial involving a related piperazine derivative demonstrated a significant reduction in tumor size among participants, suggesting that structural modifications can enhance therapeutic efficacy .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The target compound shares a piperazine-ethanol backbone with several analogs but differs in the substituent attached to the piperazine ring. Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Substituent Molecular Formula Molecular Weight Key Functional Groups
Target Compound Pteridin-2-yl + p-Tolylamino Not Provided Not Provided Piperazine, Ethanol, Pteridin, Aryl
2-(4-(5-(Aminomethyl)pyridin-2-yl)piperazin-1-yl)ethanol Pyridinyl + Aminomethyl C₁₄H₂₃N₄O 278.36 g/mol Piperazine, Ethanol, Pyridine
2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanol 2-Methoxyphenyl C₁₃H₂₀N₂O₂ 244.31 g/mol Piperazine, Ethanol, Methoxyaryl
2-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone 4-Trifluoromethylphenyl C₁₃H₁₅F₃N₂O 296.27 g/mol Piperazine, Ketone, CF₃-Aryl
2-(4-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one 4-Trifluoromethylphenyl + Propionyl C₁₄H₁₇F₃N₂O 310.29 g/mol Piperazine, Ketone, CF₃-Aryl

Key Observations :

  • Pteridin vs.
  • Ethanol vs. Ketone Side Chains: The ethanol group in the target compound likely improves aqueous solubility compared to ketone-containing analogs (e.g., compounds from –4), which may exhibit higher lipophilicity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.